molecular formula C16H16N4O4S2 B3001649 N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-75-8

N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3001649
CAS No.: 476466-75-8
M. Wt: 392.45
InChI Key: SXQUOJRYFUOFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carboxamide group. The 5-position of the thiadiazole is linked via a thioether to a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.

Properties

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c21-13(20-5-1-2-6-20)8-25-16-19-18-15(26-16)17-14(22)10-3-4-11-12(7-10)24-9-23-11/h3-4,7H,1-2,5-6,8-9H2,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUOJRYFUOFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a thiadiazole ring and incorporates a pyrrolidine group and a thioether functional group. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of 422.6 g/mol. The structural complexity suggests diverse potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their function.
  • Covalent Bond Formation : The thioether group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.
  • Lipophilicity Enhancement : Functional groups like the pyrrolidine enhance lipophilicity, facilitating interactions with hydrophobic pockets in proteins.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Anticancer Activity

Research highlights the potential of this compound in cancer treatment. It has shown cytotoxic effects on several cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Cell Line IC50 (µM) Effect
MV4-110.3Growth inhibition
MOLM131.2Growth inhibition

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest it may inhibit COX-II activity, leading to reduced inflammation in vivo.

Case Studies

  • Cytotoxicity Assessment
    A study investigated the cytotoxic effects of the compound on human leukemia cells (MV4-11 and MOLM13). Results indicated significant growth inhibition at low concentrations, suggesting potential as a therapeutic agent against leukemia .
  • Mechanistic Studies
    Investigations into the mechanism revealed that treatment with the compound led to down-regulation of phospho-ERK1/2 levels in treated cells, indicating interference with MAPK signaling pathways .
  • In Vivo Efficacy
    In animal models, administration of the compound resulted in dose-dependent inhibition of tumor growth in xenograft models derived from BRAF mutant lines. Effective treatment was observed at doses as low as 10 mg/kg .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results against various bacterial strains. The thioether and thiadiazole functionalities are often associated with enhanced antimicrobial properties.

Anticancer Potential

Studies suggest that compounds with similar structures exhibit anticancer properties. The incorporation of the pyrrolidine moiety may enhance cell permeability and facilitate interaction with cancer cell targets.

Anti-inflammatory Effects

Preliminary studies indicate that this compound could possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of thiadiazoles, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Comparison with Similar Compounds

Key Observations :

  • Bulkier groups (e.g., indolin-1-yl ) increase molecular weight and may impact membrane permeability.

Variations in the Carboxamide Group

The benzo[d][1,3]dioxole-5-carboxamide moiety distinguishes the target compound from analogs with simpler aryl or alkyl carboxamides:

Compound Name Carboxamide Group Molecular Weight (g/mol) Activity (if reported) Source
This compound Benzo[d][1,3]dioxole-5-carboxamide Not reported Not reported Target Compound
N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Not reported Not reported
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide Acrylamide-linked benzo[d][1,3]dioxole 440.5 Not reported

Key Observations :

  • The benzo[d][1,3]dioxole group is associated with improved metabolic stability due to its electron-rich aromatic system .
  • Substitution with acrylamide (e.g., ) introduces conformational rigidity, which may affect binding interactions.

Thiadiazole Core Modifications

Substituents at the 5-position of the thiadiazole ring influence physicochemical properties:

Compound Name Thiadiazole Substituent Melting Point (°C) Yield (%) Source
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 132–134 74
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 133–135 88
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide 5-Methyl Not reported Not reported

Key Observations :

  • Benzylthio and chlorobenzylthio substituents (e.g., ) exhibit moderate melting points (133–140°C), suggesting crystalline stability.

Q & A

Q. What synthetic methodologies are effective for preparing this compound and its intermediates?

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves:

  • Dissolving a thiol-containing precursor (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) in dry acetone.
  • Adding anhydrous potassium carbonate (2 mmol) and an alkylating agent (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride) under reflux for 3–6 hours .
  • Filtering the suspension, concentrating the organic layer, and recrystallizing from ethanol or DMF/EtOH mixtures (1:1) to isolate the product . Key Considerations : Optimize molar ratios and solvent polarity to improve yield (reported 66–82% in analogous syntheses) .

Q. Which analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm, pyrrolidinyl protons at δ 1.8–3.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~650–750 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) at varying pH levels, as activity may depend on protonation states of thiadiazole and pyrrolidine groups .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2 or HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Variation of Substituents : Replace the pyrrolidine group with piperidine or morpholine to study steric/electronic effects on bioactivity .
  • Thioether Linker Modification : Substitute the thioethyl group with sulfonyl or sulfonamide to evaluate stability and binding affinity .
  • Data Analysis : Use multivariate regression to correlate logP values (calculated via ACD/Labs Percepta) with cytotoxicity .

Q. How to resolve contradictions in biological data across studies?

  • Assay Conditions : Replicate experiments under standardized pH (e.g., pH 7.4 vs. 5.5) and temperature conditions, as thiadiazole derivatives show pH-dependent antimicrobial activity .
  • Cell Line Heterogeneity : Validate results across multiple cell lines (e.g., cancerous vs. non-cancerous) to identify target specificity .

Q. What computational strategies support mechanistic studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV. Prioritize binding poses with ΔG < −8 kcal/mol .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in aqueous environments .

Q. How to investigate oxidative stress modulation as a potential mechanism?

  • ROS Detection : Apply DCFH-DA probes in cell-based assays to quantify reactive oxygen species (ROS) levels post-treatment .
  • Enzymatic Inhibition : Test inhibition of glutathione reductase (GR) or catalase using spectrophotometric assays (e.g., NADPH depletion at 340 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.